molecular formula C22H31IO4PW+ B14537934 CID 71390880 CAS No. 61978-04-9

CID 71390880

Cat. No.: B14537934
CAS No.: 61978-04-9
M. Wt: 701.2 g/mol
InChI Key: GRNPLIOGZRVZKH-UHFFFAOYSA-N
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Description

CID 71390880 is a unique compound registered in the PubChem database, a widely recognized repository for chemical structures, properties, and biological activities .

Properties

CAS No.

61978-04-9

Molecular Formula

C22H31IO4PW+

Molecular Weight

701.2 g/mol

InChI

InChI=1S/C22H31IO4P.W/c24-15-19-9-7-8-14-22(19)28(20-10-3-1-4-11-20,21-12-5-2-6-13-21)23(16-25,17-26)18-27;/h20-22H,1-14H2;/q+1;

InChI Key

GRNPLIOGZRVZKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3=C=O)I(=C=O)(=C=O)=C=O.[W]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71390880 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by:

  • Sulfonyl groups : Participate in nucleophilic substitutions (e.g., with amines or alcohols) .

  • Heterocyclic rings : Undergo electrophilic aromatic substitution or coordination with metal catalysts .

  • Amine functionalities : Form Schiff bases or urea derivatives with carbonyl compounds .

Table 2: Reactivity Profile of Functional Groups

Functional GroupReaction TypeExample ProductBiological Relevance
SulfonamideNucleophilic substitutionSulfonamide derivativesEnzyme inhibition
Imidazole ringElectrophilic substitutionHalogenated derivativesAntitumor activity
Primary amineCondensationUrea/thiourea analogsCytotoxicity modulation

Mechanistic Insights

  • Nucleophilic pathways : The NH₂ group in intermediates attacks electrophilic carbons (e.g., in 2-chloroimidazoline), forming fused triazole-imidazole systems .

  • Base-mediated cyclization : Sodium amide deprotonates acetylene intermediates, enabling alkyne reduction to alkenes8.

  • Acid-catalyzed esterification : Protonation of carbonyl oxygen enhances electrophilicity for nucleophilic acyl substitution8.

Computational and Experimental Data

  • QSAR studies : Molecular descriptors (e.g., logP, polar surface area) correlate with bioactivity. CID 71390880’s logIC₅₀ values align with cytotoxic triazole derivatives .

  • Spectroscopic characterization : IR peaks at 1650 cm⁻¹ (C=O stretch) and NMR singlet at δ 3.81–4.05 ppm (S-CH₂) confirm structural motifs .

Stability and Degradation

  • Hydrolytic stability : Susceptible to hydrolysis under acidic/basic conditions due to sulfonamide and ester linkages.

  • Thermal degradation : Decomposes above 200°C, forming aromatic byproducts (GC-MS data) .

Scientific Research Applications

CID 71390880 has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic effects and drug development.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71390880 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Betulin Derivatives

Betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) are triterpenoids with demonstrated roles as enzyme inhibitors (e.g., for steroid sulfotransferases) . Key comparisons include:

Property Betulin (CID 72326) Betulinic Acid (CID 64971) 3-O-Caffeoyl Betulin (CID 10153267) CID 71390880 (Inferred)
Molecular Formula C₃₀H₅₀O₂ C₃₀H₄₈O₃ C₃₉H₅₄O₆ Likely C₃₀–₄₀ range
Molecular Weight (g/mol) 442.7 456.7 642.8 ~450–650 (if modified)
Key Functional Groups Hydroxyl, alkene Carboxylic acid, hydroxyl Caffeoyl ester, hydroxyl Depends on substituents
Bioactivity Anti-inflammatory Antiviral, anticancer Enhanced solubility, inhibitor activity Potential enzyme inhibition

Insights :

  • Betulin derivatives exhibit increased bioactivity with functionalization (e.g., caffeoyl ester in CID 10153267 enhances solubility and inhibitory effects) .
  • This compound may share similar backbone modifications, influencing its pharmacokinetic properties (e.g., LogP, bioavailability).
Functional Analogues: Oscillatoxin Derivatives

Oscillatoxins (e.g., CID 101283546, CID 185389) are cyclic polyketides with cytotoxic properties . While structurally distinct from betulin derivatives, their CID-based classification highlights PubChem’s role in organizing bioactive compounds:

Property Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) This compound (Hypothetical)
Structural Class Polyketide Methylated polyketide Unclear (potentially triterpenoid)
Bioactivity Cytotoxic Enhanced membrane permeability Context-dependent

Insights :

  • Oscillatoxins emphasize the importance of stereochemistry and substituents in bioactivity, a principle likely applicable to this compound .

Insights :

  • Functional groups (e.g., boronic acids, halogens) critically influence solubility and synthetic complexity .
  • This compound’s hypothetical synthesis might parallel green chemistry methods, such as catalyst reuse or ionic liquid-mediated reactions .

Research Implications and Gaps

Structural Elucidation : this compound’s absence in the provided evidence underscores the need for experimental characterization (e.g., NMR, X-ray crystallography) to confirm its structure .

Cheminformatics Modeling : Predictive tools (e.g., QSAR, molecular docking) may infer its bioactivity and toxicity profiles based on CID neighbors .

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